3-[1,2,3]Triazol-1-yl methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-triazol-1-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)pyridine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of 3-(1H-1,2,3-triazol-1-ylmethyl)pyridine may involve large-scale CuAAC reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound features two triazole rings and is used in similar applications, such as coordination chemistry and materials science.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another related compound with two triazole rings, known for its versatility as a ligand in supramolecular chemistry.
Uniqueness
3-(1H-1,2,3-triazol-1-ylmethyl)pyridine is unique due to its single triazole ring attached to the pyridine ring, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-8(6-9-3-1)7-12-5-4-10-11-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBUQTRGRPWWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592283 |
Source
|
Record name | 3-[(1H-1,2,3-Triazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-90-2 |
Source
|
Record name | 3-[(1H-1,2,3-Triazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.